An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methyl-3,4-dinitro-1H-pyrazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methyl-3,4-dinitro-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry and a foundational component in the design of advanced energetic materials.[1][2][3] The introduction of nitro groups and a methyl substituent, as in 5-methyl-3,4-dinitro-1H-pyrazole, creates a molecule with significant potential, where the precise three-dimensional arrangement of atoms dictates its stability, energy, and utility. This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of 5-methyl-3,4-dinitro-1H-pyrazole. While a published structure for this specific molecule is not available in the reviewed literature, this document outlines a robust, field-proven workflow derived from extensive analysis of closely related dinitropyrazole compounds.[4][5][6] We will explore the causality behind experimental choices, from synthesis and crystallogenesis to advanced structural refinement and interpretation, providing researchers with a self-validating framework for characterizing this and similar novel materials.
Part 1: Synthesis and Crystallogenesis: The Foundation of Analysis
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the meticulous growth of single crystals suitable for diffraction. The quality of the crystal is the single most important determinant for the quality of the final structure.
Proposed Synthesis Pathway
The synthesis of 5-methyl-3,4-dinitro-1H-pyrazole can be approached through the nitration of a suitable pyrazole precursor. A common and effective strategy involves a multi-step process that ensures regioselective introduction of the nitro groups.
Workflow for Synthesis:
-
Starting Material: Begin with 5-methyl-1H-pyrazole.
-
N-Nitration: The initial step is often a carefully controlled N-nitration using a nitrating agent like nitric acid in an acetic anhydride medium. This temporarily protects the N1 position and activates the ring for subsequent C-nitration.
-
Thermal Rearrangement & C-Nitration: The N-nitrated intermediate is subjected to thermal rearrangement in a strong acid medium, typically concentrated sulfuric acid, which facilitates the migration of the nitro group to the carbon backbone of the pyrazole ring. A mixed acid nitration (H₂SO₄/HNO₃) is then employed to introduce the second nitro group at the adjacent carbon position, yielding 3,4-dinitropyrazole.[4]
-
Purification: The final product is isolated and purified using recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve the high purity (>99%) required for successful crystallization.
Crystallogenesis: From Powder to Perfect Crystal
Growing a single crystal suitable for X-ray diffraction—typically 0.1 to 0.5 mm in size with well-defined faces and no internal defects—is an empirical science. For dinitropyrazole compounds, slow evaporation is a consistently effective method.[4][7]
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Prepare a saturated solution of the purified 5-methyl-3,4-dinitro-1H-pyrazole in a suitable solvent at room temperature. Deionized water has been shown to be effective for growing crystals of 3,4-dinitropyrazole, sometimes incorporating water molecules into the crystal lattice.[4] Other potential solvents include ethanol, acetonitrile, or ethyl acetate. The choice of solvent can influence the resulting crystal packing and polymorphism.
-
Environment Control: Transfer the saturated solution to a clean vial, loosely capped or covered with perforated film to allow for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator, at a constant, controlled temperature (e.g., 20-25°C).
-
Monitoring & Harvesting: Monitor the vial over several days to weeks for the formation of small, transparent, well-formed crystals. Once crystals of adequate size are observed, they should be carefully harvested using a spatula or loop and immediately prepared for mounting.
Part 2: The Core Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process can be visualized as a logical progression from data collection to a refined structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Experimental Protocol
1. Crystal Mounting and Data Collection:
-
Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation.[8]
-
Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.[9] This critical step minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.
-
Instrumentation: Data is collected on a modern diffractometer, such as a Bruker APEX-II CCD, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[4]
-
Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The collection strategy is optimized to ensure complete data coverage and redundancy.
2. Data Reduction and Structure Solution:
-
Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. This step converts the image data into a list of Miller indices (h,k,l) and their corresponding intensities.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and crystal decay. An absorption correction (e.g., multi-scan using SADABS) is applied to correct for the absorption of X-rays by the crystal itself.[9]
-
Structure Solution: The "phase problem" is solved using direct methods, a powerful algorithm that uses statistical relationships between strong reflections to determine initial phases. Software like SHELXT is highly effective for this purpose.[4] A successful solution reveals an initial electron density map showing the positions of most non-hydrogen atoms.
3. Structure Refinement:
-
Model Building: An initial atomic model is built based on the electron density map.
-
Least-Squares Refinement: The model is refined against the experimental data using a least-squares minimization algorithm (e.g., using SHELXL).[4] This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other variables to achieve the best possible fit between the calculated and observed diffraction data.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located directly from the difference Fourier map.
Part 3: Structural Elucidation and Supramolecular Analysis
The refined crystallographic model provides a wealth of information. The data is typically summarized in a standard format and deposited in crystallographic databases.
Crystallographic Data Summary
The following table presents hypothetical but realistic crystallographic data for 5-methyl-3,4-dinitro-1H-pyrazole, based on values reported for similar dinitropyrazole structures.[4][5][10]
| Parameter | Hypothetical Value for 5-methyl-3,4-dinitro-1H-pyrazole |
| Chemical Formula | C₄H₄N₄O₄ |
| Formula Weight ( g/mol ) | 188.10 |
| Temperature (K) | 150(2) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.51 |
| b (Å) | 10.23 |
| c (Å) | 8.98 |
| β (°) | 98.5 |
| Volume (ų) | 681.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.835 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice (supramolecular architecture) is governed by non-covalent interactions. These interactions are fundamental to understanding the material's bulk properties. For dinitropyrazoles, key interactions include:
-
Hydrogen Bonding: The N-H proton of the pyrazole ring is a strong hydrogen bond donor, while the oxygen atoms of the nitro groups are effective acceptors. The analysis will focus on identifying N-H···O hydrogen bonds that link molecules into chains, sheets, or 3D networks.[4]
-
π-π Stacking: The aromatic pyrazole rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face, offset) influences the crystal density and stability.[4]
-
Other Contacts: Weaker C-H···O interactions and contacts involving the nitro groups (O···N, O···O) also contribute to the overall packing energy.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][11] It maps the electron distribution of a molecule within its crystalline environment.
-
d_norm surface: This surface visualizes close contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show longer contacts.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative breakdown of which atom-pair interactions are most significant. For this molecule, we would expect to see large contributions from O···H, H···H, N···O, and C···H contacts.
Part 4: Bridging Structure and Function
The ultimate goal of crystal structure analysis is to establish clear relationships between the atomic-level structure and the macroscopic properties of the material.
Caption: Correlation between Crystal Structure and Material Properties.
-
Density and Energetic Performance: Crystal density is a critical parameter for energetic materials. A higher density means more energetic material is packed into a given volume, which generally leads to higher detonation velocity and pressure. The efficient packing enabled by strong hydrogen bonds and π-stacking is key to achieving high density.[12][13]
-
Thermal Stability and Sensitivity: Strong and extensive intermolecular hydrogen bonding networks anchor the molecules in the crystal lattice, requiring more energy to disrupt. This translates directly to higher decomposition temperatures (thermal stability) and reduced sensitivity to mechanical stimuli like impact and friction.[11][14] The absence of easily distorted or strained conformations in the molecular structure also contributes to insensitivity.
Conclusion
The crystal structure analysis of 5-methyl-3,4-dinitro-1H-pyrazole provides the definitive blueprint for understanding its solid-state behavior. By following the rigorous experimental and analytical workflow detailed in this guide—from meticulous synthesis and crystallization to advanced structural refinement and supramolecular analysis—researchers can unlock a comprehensive understanding of the molecule. This knowledge is paramount for rationally designing next-generation materials, whether for use as safer and more powerful energetic compounds or as stable, effective pharmaceutical agents. The correlation between the precise arrangement of atoms and the material's ultimate function underscores the indispensable role of single-crystal X-ray diffraction in modern chemical science.
References
-
Molecules.
-
The Journal of Organic Chemistry.
-
Organic Letters.
-
Dalton Transactions.
-
RSC Publishing.
-
Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Crystal Growth & Design.
-
ResearchGate.
-
Crystal Growth & Design.
-
AIP Publishing.
-
Acta Crystallographica Section E.
-
Zeitschrift für anorganische und allgemeine Chemie.
-
ACS Omega.
-
Acta Crystallographica Section E.
-
Chemical Biology & Drug Design.
-
Crystal Growth & Design.
-
Atlantis Press.
-
Journal of Materials Chemistry A.
-
Future Medicinal Chemistry.
-
Molecules.
-
Journal of Chemical and Pharmaceutical Research.
-
European Journal of Medicinal Chemistry Reports.
-
EPJ Web of Conferences.
-
MDPI.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. epj-conferences.org [epj-conferences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 12. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
